molecular formula C25H22FN3O B2879937 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one CAS No. 840517-08-0

4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one

Cat. No. B2879937
CAS RN: 840517-08-0
M. Wt: 399.469
InChI Key: CEVIKXAWIKDHGV-UHFFFAOYSA-N
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Description

4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one, also known as FIIN-2, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It is a potent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, which play a critical role in cell growth, differentiation, and survival.

Scientific Research Applications

Antimicrobial Activity

The pyrrolidine ring, a core structure of this compound, is known for its biological activity, particularly in antimicrobial applications . The presence of the fluorobenzyl and benzodiazolyl groups may enhance this property, potentially leading to the development of new antimicrobial agents that can be used to treat resistant strains of bacteria and fungi.

Cancer Research

Compounds with similar structures have shown activity against certain types of cancer cells. The specific configuration of substituents in this compound could be explored for its efficacy in inhibiting the growth of cancer cells, contributing to the field of oncology.

Drug Design and Development

The stereogenicity of the pyrrolidine ring allows for multiple stereoisomers, which can lead to different biological profiles of drug candidates . This compound could serve as a scaffold for designing new drugs with selective activity and reduced side effects.

Structure-Activity Relationship (SAR) Studies

The compound’s diverse substituents provide an excellent opportunity for SAR studies to understand how different functional groups affect biological activity . This can inform the design of more effective and targeted pharmaceuticals.

Pharmacokinetic Enhancements

The introduction of heteroatomic fragments like the fluorobenzyl group can modify physicochemical parameters, potentially improving the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates .

Enantioselective Binding Studies

Due to the stereogenic nature of the pyrrolidine ring, the compound can be used to study the enantioselective binding of drugs to proteins, which is crucial for understanding the drug’s mechanism of action and optimizing its therapeutic effects .

properties

IUPAC Name

4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O/c1-17-8-2-6-12-22(17)28-16-19(14-24(28)30)25-27-21-11-5-7-13-23(21)29(25)15-18-9-3-4-10-20(18)26/h2-13,19H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVIKXAWIKDHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one

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